4-fluoro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide
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Overview
Description
4-FLUORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a piperidine moiety, a benzodiazole ring, and a fluorinated benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine nucleus is synthesized through cyclization reactions involving amines and aldehydes or ketones . The benzodiazole ring is then introduced through a condensation reaction with ortho-diamines and carboxylic acids . The final step involves the fluorination of the benzamide group using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their biological activities .
Scientific Research Applications
4-FLUORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, while the benzodiazole ring can bind to DNA or proteins, affecting their function . The fluorinated benzamide group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: Another piperidine derivative with antiviral and anticancer effects.
Uniqueness
4-FLUORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its combination of a fluorinated benzamide group with a piperidine and benzodiazole moiety. This unique structure enhances its biological activity and makes it a promising candidate for drug development .
Properties
Molecular Formula |
C23H27FN4O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C23H27FN4O/c1-2-12-28-21-11-10-19(25-23(29)17-6-8-18(24)9-7-17)15-20(21)26-22(28)16-27-13-4-3-5-14-27/h6-11,15H,2-5,12-14,16H2,1H3,(H,25,29) |
InChI Key |
NMOIQTWRWYZEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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